Triptophenolide methyl ether

Vue d'ensemble

Description

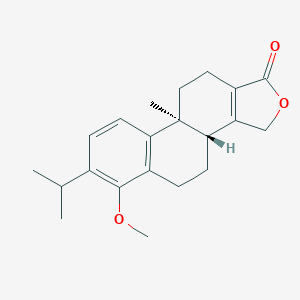

Triptophenolide methyl ether is a tetracyclic diterpenoid compound with the molecular formula C21H26O3. It is originally isolated from the plant Tripterygium wilfordii, commonly known as “Thunder God Vine.” This compound has garnered significant interest due to its unique structural features and potential pharmacological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of triptophenolide methyl ether typically involves multiple steps starting from readily available precursors. One efficient synthetic route begins with abietic acid. The process involves nine steps, including protection, lithiation, methylation, and various other transformations. This route is characterized by its low cost, high yield, and ease of operation .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to handle larger quantities. Each reaction in the synthetic pathway has been successfully scaled up to a 100-gram substrate level without loss of yield .

Analyse Des Réactions Chimiques

Types of Reactions: Triptophenolide methyl ether undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anti-inflammatory Properties

Triptophenolide methyl ether has shown significant anti-inflammatory effects, which are critical in the development of new therapeutic agents for treating inflammatory diseases. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for drug development targeting conditions like rheumatoid arthritis and other inflammatory disorders .

1.2 Immunosuppressive Effects

Similar to its parent compound triptolide, this compound exhibits immunosuppressive properties. This characteristic is particularly valuable in transplant medicine and autoimmune disease management, where modulation of the immune response is essential .

1.3 Anticancer Activity

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism appears to involve the disruption of cell cycle progression and promotion of programmed cell death, making it a potential lead compound for cancer therapy .

1.4 Reproductive Health

Recent studies have explored the use of this compound as a non-hormonal male contraceptive agent. It has been shown to affect sperm motility, thereby preventing fertilization without the hormonal side effects associated with traditional contraceptives .

Agricultural Applications

2.1 Pesticidal Properties

this compound has been evaluated for its insecticidal activity against various agricultural pests. Preliminary studies indicate that it can effectively reduce populations of harmful insects, making it a potential candidate for developing eco-friendly pest control solutions .

2.2 Plant Growth Regulation

As part of ongoing research into plant growth regulators, this compound's effects on plant physiology are being studied. Its ability to modulate growth pathways could lead to applications in enhancing crop yields and stress resistance .

Synthetic Applications

3.1 Synthetic Routes Development

The synthesis of this compound has been extensively studied, with several synthetic pathways developed that allow for its efficient production. These methods often involve multi-step processes that highlight the compound's structural complexity .

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| Van Tamelen's Method | Cationic polyene cyclization | 15% |

| Alvarez-Manzaneda's Route | Regioselective dihydroxylation | 44% |

| Li's Group Synthesis | Protecting-group-free approach | 8.1% |

Case Studies and Research Findings

Several case studies have documented the applications and effects of this compound:

- Case Study on Inflammation : A study demonstrated that this compound significantly reduced inflammation in animal models by downregulating NF-kB signaling pathways .

- Cancer Research : A clinical trial investigating the anticancer effects showed promising results in patients with specific types of tumors, indicating its potential as an adjunct therapy .

- Pesticidal Activity Assessment : Field trials revealed that formulations containing this compound resulted in over 70% mortality rates in targeted pest populations, showcasing its effectiveness as a biopesticide .

Mécanisme D'action

The mechanism of action of triptophenolide methyl ether involves multiple molecular targets and pathways. It exerts its effects by modulating various signaling pathways, including:

Reactive Oxygen Species (ROS) Regulation: It influences the balance of ROS, which plays a role in cell signaling and homeostasis.

Nitric Oxide (NO) Regulation: It affects the production of NO, which is involved in various physiological processes.

Histone Methyltransferase Inhibition: It inhibits enzymes involved in the methylation of histones, affecting gene expression.

Jak2 and Bcl-2/Bax Pathways: It modulates these pathways, which are involved in cell survival and apoptosis.

Comparaison Avec Des Composés Similaires

Triptophenolide methyl ether is unique compared to other similar compounds due to its specific structural features and pharmacological activities. Similar compounds include:

Triptolide: Another diterpenoid isolated from Tripterygium wilfordii with similar biological activities.

Triptonide: A related compound with distinct structural differences but similar pharmacological properties.

Tripdiolide: Another diterpenoid with comparable biological activities

Activité Biologique

Triptophenolide methyl ether (TPME) is a tetracyclic diterpenoid derived from Tripterygium wilfordii, a plant known for its medicinal properties in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and immunology. This article explores the biological activity of TPME, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C21H26O3 and is characterized by its complex tetracyclic structure. The compound's unique configuration contributes to its biological effects, making it a subject of interest in pharmacological studies .

TPME exhibits various mechanisms of action that contribute to its biological activity:

- Apoptosis Induction : TPME has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating key signaling proteins such as Bcl-2 and Bax. This results in cell cycle arrest and subsequent cell death .

- Anti-inflammatory Effects : The compound inhibits the expression of pro-inflammatory cytokines, including TNF-α and IL-6, thereby reducing inflammation. This mechanism is particularly relevant in autoimmune diseases like rheumatoid arthritis .

- Antitumor Activity : TPME demonstrates significant antitumor effects against various cancer types, including lung and liver cancers. It acts by inhibiting tumor cell proliferation and inducing apoptosis through multiple pathways, such as the PI3K/Akt signaling pathway .

Therapeutic Applications

TPME has potential therapeutic applications across several medical conditions:

- Rheumatoid Arthritis : Research indicates that TPME can improve symptoms of rheumatoid arthritis by inducing macrophage toxicity and modulating inflammatory responses .

- Cancer Treatment : Due to its ability to induce apoptosis and inhibit tumor growth, TPME is being explored as a candidate for cancer therapy. Studies have shown its efficacy against non-small cell lung cancer (NSCLC) and other malignancies .

- Autoimmune Disorders : The anti-inflammatory properties of TPME make it a promising candidate for treating autoimmune diseases, such as systemic lupus erythematosus (SLE) .

Research Findings

Recent studies have provided insights into the biological activity of TPME:

- In Vitro Studies : Laboratory experiments have demonstrated that TPME effectively induces apoptosis in various cancer cell lines. For instance, it was found to downregulate Akt phosphorylation in NSCLC cells, leading to reduced proliferation and increased apoptosis rates .

- In Vivo Studies : Animal models have shown that TPME administration can significantly reduce tumor size and improve survival rates in mice with induced tumors. These findings support its potential as a therapeutic agent in oncology .

- Clinical Trials : Some clinical trials have evaluated the safety and efficacy of TPME derivatives in treating inflammatory conditions and cancers. Results indicate that while effective, careful consideration of dosage is necessary due to potential hepatotoxicity associated with high doses .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Mechanism | Disease Model | Outcome |

|---|---|---|---|

| Apoptosis Induction | Activation of caspases; modulation of Bcl-2/Bax | Cancer cell lines | Increased apoptosis; reduced proliferation |

| Anti-inflammatory | Inhibition of TNF-α, IL-6 | Rheumatoid arthritis model | Improved symptoms; reduced inflammation |

| Antitumor Activity | Inhibition of PI3K/Akt pathway | NSCLC model | Decreased tumor size; prolonged survival |

Propriétés

IUPAC Name |

(3bR,9bS)-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-12(2)13-5-7-17-15(19(13)23-4)6-8-18-16-11-24-20(22)14(16)9-10-21(17,18)3/h5,7,12,18H,6,8-11H2,1-4H3/t18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYCSQASGZODFD-GHTZIAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225324 | |

| Record name | Triptophenolide methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74311-48-1 | |

| Record name | Triptophenolide methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74311-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptophenolide methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074311481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptophenolide methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.